molecular formula C8H14ClNO2 B2887529 7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride CAS No. 2470438-45-8

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride

Numéro de catalogue: B2887529
Numéro CAS: 2470438-45-8
Poids moléculaire: 191.66
Clé InChI: BEDHYGSPHUPHRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride is a structurally constrained spirocyclic scaffold of significant interest in pharmaceutical research and drug discovery. Its unique three-dimensional geometry, imparted by the spiro[2.4]heptane system incorporating a cyclopropane ring, makes it a valuable building block for exploring novel chemical space and modulating the physicochemical properties of drug candidates. This compound is recognized as a key synthetic intermediate and a critical pharmacophoric element in the development of targeted therapeutic agents. Spirocyclic scaffolds of this type are frequently employed in the design of inhibitors for various disease targets . Research indicates that related 5-azaspiro[2.4]heptane structures are utilized in the synthesis of advanced compounds, such as Salt-Inducible Kinase (SIK) inhibitors, which are being investigated for the treatment of inflammatory conditions like intestinal bowel disorder and ulcerative colitis . The integration of this rigid, sterically defined scaffold into larger molecules can significantly influence their binding affinity, metabolic stability, and selectivity. The primary amine and carboxylic acid functional groups provide versatile handles for synthetic elaboration, allowing researchers to efficiently incorporate this spirocyclic constraint into peptides, peptidomimetics, and other complex molecular architectures using standard coupling reagents . As a result, this compound serves as a vital tool for medicinal chemists aiming to develop next-generation therapeutics with improved potency and pharmacological profiles.

Propriétés

IUPAC Name

7-aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)3-1-2-7(8)4-5-7;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHYGSPHUPHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is a non-natural, constrained amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid spirocyclic scaffold offers a unique three-dimensional presentation of the amino and carboxylic acid functionalities, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. The intended audience for this document includes researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior for its application in novel therapeutic design.

Introduction: The Significance of Constrained Spirocyclic Amino Acids

The incorporation of rigid structural motifs into drug candidates is a well-established strategy to enhance biological activity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic systems, characterized by two rings sharing a single carbon atom, are particularly valuable in this regard.[3] They introduce a high degree of three-dimensionality (high Fsp3 character), which can lead to more specific and potent interactions with biological targets.[1]

7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride belongs to this class of conformationally restricted amino acids.[2] The spiro[2.4]heptane core, consisting of a cyclopropane and a cyclopentane ring, imparts significant rigidity to the molecule. This structural constraint can pre-organize the pharmacophoric elements (the amino and carboxyl groups) into a conformation that is favorable for binding to a target receptor or enzyme, potentially reducing the entropic penalty of binding and thus increasing affinity. Furthermore, the hydrochloride salt form generally enhances aqueous solubility and stability, which is advantageous for formulation and biological testing.[4]

Core Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Significance
Molecular Formula C8H14ClNO2Calculated from the chemical structure.
Molecular Weight 191.66 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amino acid hydrochlorides.[4]
Melting Point >200 °C (with decomposition)The rigid spirocyclic structure and ionic nature of the hydrochloride salt are expected to result in a high melting point. Similar non-spirocyclic amino acid hydrochlorides often melt in this range.[4]
Solubility Soluble in water; sparingly soluble in polar organic solvents (e.g., methanol, ethanol); insoluble in nonpolar organic solvents (e.g., hexane, dichloromethane).The presence of the charged amino and carboxyl groups, along with the hydrochloride salt, confers good aqueous solubility. The hydrocarbon spiro-scaffold will limit solubility in highly nonpolar solvents.
pKa₁ (Carboxylic Acid) ~2-3The electron-withdrawing effect of the adjacent protonated amino group is expected to make the carboxylic acid more acidic than that of a simple carboxylic acid.
pKa₂ (Ammonium) ~9-10The pKa of the ammonium group is anticipated to be in the typical range for alpha-amino acids.
logP (Octanol/Water) < 1The hydrophilicity imparted by the amino and carboxyl groups, especially in their charged states at physiological pH, is expected to outweigh the lipophilicity of the spiro[2.4]heptane core, leading to a low logP value.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 2-5 °C/minute). The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes a clear liquid (completion of melting) are recorded.[4]

  • Reporting: The melting point is reported as a range. For a pure substance, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Principle: Solubility is a critical parameter that influences bioavailability and formulation development. The equilibrium solubility method is a common technique for its determination.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the compound is added to a known volume of water (or a specific buffer solution) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to water B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Separate supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate concentration G->H

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

pKa Determination

Principle: The pKa values represent the pH at which the acidic and basic functional groups are 50% ionized. These values are crucial for understanding the charge state of the molecule at different physiological pHs, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values are determined from the midpoints of the buffering regions (the flattest portions of the curve).[4] The first pKa will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the ammonium group.

Structural and Purity Analysis

Principle: Spectroscopic and chromatographic techniques are essential for confirming the chemical structure and assessing the purity of the synthesized compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the cyclopropane and cyclopentane rings, and the alpha-proton adjacent to the amino and carboxyl groups.

    • ¹³C NMR: Will show distinct signals for each unique carbon atom, including the spiro-carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the two rings. The carbonyl carbon of a carboxylic acid typically appears in the range of 160-180 ppm.[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid.[5] A strong C=O stretch for the carbonyl group will be observed around 1710 cm⁻¹.[5] N-H stretching and bending vibrations for the ammonium group will also be present.

  • Mass Spectrometry (MS):

    • Will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the primary method for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Purity is assessed by the area percentage of the main peak in the chromatogram.

G cluster_struct Structural Elucidation cluster_purity Purity Assessment A Sample of 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC A->E

Caption: Analytical Workflow for Structural and Purity Confirmation.

Conclusion

7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is a promising building block for the design of novel therapeutics due to its unique, conformationally constrained structure. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its physicochemical characterization based on established principles and methodologies. A thorough understanding and experimental determination of the properties outlined herein are critical for any successful drug discovery and development program involving this and related spirocyclic amino acids.

References

  • Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones. ACS Publications. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • SpiroKit 3: Constrained Amino Acids. Spirochem. Available at: [Link]

  • 7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • 7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Spiro[2.4]heptane - the NIST WebBook. NIST. Available at: [Link]

  • 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride — Chemical Substance Information. ChemicalBook. Available at: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available at: [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl). ChemicalBook. Available at: [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available at: [Link]

  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Springer. Available at: [Link]

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available at: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals - Research and Reviews. Research and Reviews. Available at: [Link]

  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • pKa Chart. Utah Tech University. Available at: [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]

  • Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes - a new method for the preparation of silyl ester. Beilstein Journals. Available at: [Link]

  • Spiro[2.4]heptane-1-carboxylic acid (C8H12O2). PubChemLite. Available at: [Link]

Sources

Solubility profile of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the anticipated aqueous solubility profile of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride, a unique non-proteinogenic amino acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of physical chemistry and established pharmaceutical testing methodologies to construct a predictive framework for its behavior. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical, field-proven protocols for the experimental determination of its solubility. The guide emphasizes the critical interplay of pH, temperature, and solution composition, and details the gold-standard shake-flask method for thermodynamic solubility, pH-solubility profiling, and assessment in biorelevant media.

Introduction: The Significance of a Constrained Spirocyclic Amino Acid

7-Aminospiro[2.4]heptane-7-carboxylic acid is an unnatural amino acid characterized by a rigid spirocyclic scaffold, which combines a cyclopropane and a cyclopentane ring sharing a single carbon atom. This structural constraint imparts unique conformational properties, making it a valuable building block in medicinal chemistry for designing peptides and small molecules with enhanced stability and novel pharmacological profiles.[1] The compound is supplied as a hydrochloride salt, a common strategy to improve the handling, stability, and, most importantly, the aqueous solubility of amine-containing molecules.

Understanding the aqueous solubility of this molecule is paramount in drug development. Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. A comprehensive solubility profile informs formulation strategies, aids in the interpretation of in-vitro and in-vivo study results, and is a key parameter in biopharmaceutical classification systems (BCS).[2] This guide will delineate the theoretical underpinnings of its expected solubility and provide robust protocols for its empirical determination.

Theoretical Framework for Solubility

The aqueous solubility of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is governed by its distinct structural features and the physicochemical properties of the aqueous medium.

Core Physicochemical Properties

The molecule possesses three key features that dictate its interaction with water:

  • Primary Amino Group (-NH₂): A basic functional group that can be protonated to form a positively charged ammonium ion (-NH₃⁺).

  • Carboxylic Acid Group (-COOH): An acidic functional group that can be deprotonated to form a negatively charged carboxylate ion (-COO⁻).

  • Spirocyclic Alkane Core: A non-polar, hydrophobic hydrocarbon structure.

  • Hydrochloride Salt Form: As a salt, the compound exists in a pre-ionized state in its solid form. This ionic character dramatically increases its affinity for polar solvents like water compared to its neutral, zwitterionic form.[3] Dissolution of the salt in water releases the protonated amine and a chloride ion.

The Critical Impact of pH

The solubility of amino acids is profoundly dependent on the pH of the aqueous medium, as pH dictates the ionization state of the amino and carboxylic acid groups.[4][5] For 7-Aminospiro[2.4]heptane-7-carboxylic acid, the following equilibrium exists in solution:

ph_equilibrium cluster_low_ph Low pH (Acidic) cluster_pI pH ≈ pI cluster_high_ph High pH (Basic) Cationic Cationic Form (High Solubility) Zwitterionic Zwitterionic Form (Low Solubility) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ Anionic Anionic Form (High Solubility) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺

Caption: pH-dependent ionization states of an amino acid.

  • At Low pH (Acidic Conditions): The excess of protons (H⁺) in the solution drives the equilibrium towards the cationic form , where the amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH). This fully charged species is expected to be highly soluble in water.

  • Near the Isoelectric Point (pI): At a specific pH, known as the pI, the net charge on the molecule is zero. Here, it exists predominantly as a zwitterion , with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). Although it has charged groups, the strong intermolecular electrostatic interactions in the solid crystal lattice can significantly reduce its solubility. The minimum solubility for most amino acids occurs at their pI.[6]

  • At High pH (Basic Conditions): The excess of hydroxide ions (OH⁻) deprotonates the carboxylic acid (-COO⁻) and eventually the ammonium group, leading to the anionic form . This charged species is also expected to have high solubility in water.

Therefore, a U-shaped pH-solubility profile is anticipated, with the lowest solubility around the isoelectric point.

The Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it requires energy to break the crystal lattice bonds.[3] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. While this is the general expectation, the relationship is not always linear and can only be confirmed experimentally.

The Role of Ionic Strength

The presence of other ions in the solution can influence solubility. At low concentrations, salts can increase the solubility of amino acids, a phenomenon known as "salting-in".[7][8] At higher salt concentrations, competition for water molecules can lead to a decrease in solubility, or "salting-out".[9] This is particularly relevant when considering solubility in buffered solutions or biological fluids.

Experimental Determination of Aqueous Solubility

A clear distinction must be made between two types of solubility measurements that are relevant in drug development.[2]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous medium. It is a high-throughput method used for early screening but may not represent a true equilibrium state and often overestimates solubility.[10][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a specific medium in contact with its most stable solid form. It is the gold-standard measurement for lead optimization and formulation development.[13][14]

This guide focuses on the determination of thermodynamic solubility.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[2][15]

shake_flask_workflow start Start add_excess 1. Add excess solid compound to a known volume of aqueous medium in a sealed vial. start->add_excess equilibrate 2. Equilibrate at a controlled temperature (e.g., 37°C) with constant agitation (24-72 hours). add_excess->equilibrate check_solid 3. Visually confirm undissolved solid remains. equilibrate->check_solid separate 4. Separate solid from supernatant (Centrifugation or Filtration). check_solid->separate sample 5. Carefully collect an aliquot of the clear supernatant. separate->sample dilute 6. Dilute the sample with mobile phase to prevent precipitation. sample->dilute analyze 7. Quantify concentration using a validated HPLC method. dilute->analyze end End analyze->end

Sources

A Technical Guide to the Pharmacokinetic Profiling of 7-Aminospiro[2.4]heptane-7-carboxylic acid Hydrochloride Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount challenge. The "flatland" of aromatic, sp2-hybridized systems, while historically fruitful, often presents liabilities in terms of metabolic stability, solubility, and off-target effects. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these hurdles.[1][2][3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid yet spatially diverse framework that can significantly enhance drug-like properties.[2][4][5]

This guide focuses on the 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride scaffold, a promising but undercharacterized structural motif. Lacking specific experimental data in the public domain, this document serves as a comprehensive roadmap for researchers, detailing the critical in vitro and in vivo studies necessary to elucidate its full pharmacokinetic profile. We will delve into the "why" and "how" of each experimental step, providing a robust framework for the assessment of this and other novel spirocyclic candidates.

The Strategic Advantage of the Spiro[2.4]heptane Scaffold

The allure of spirocyclic scaffolds lies in their inherent three-dimensionality, often quantified by the fraction of sp3-hybridized carbons (Fsp3).[6][7][8] A higher Fsp3 is frequently correlated with improved solubility, enhanced metabolic stability, and a greater probability of clinical success.[8][9] The spiro[2.4]heptane core, with its fused cyclopropane and cyclopentane rings, introduces a significant degree of rigidity and a well-defined spatial arrangement of substituents. This can lead to more specific and potent interactions with biological targets while potentially shielding metabolically labile sites.[1][3][10]

Our focus molecule, 7-Aminospiro[2.4]heptane-7-carboxylic acid, combines this spirocyclic core with an amino acid functionality. This unique combination presents several interesting pharmacokinetic questions:

  • Absorption: How will the zwitterionic nature of the amino acid influence its passive diffusion and potential for active transport across the intestinal epithelium?

  • Metabolism: Will the rigid spirocyclic core protect the molecule from extensive phase I metabolism? What are the likely metabolic pathways for the aliphatic amine and carboxylic acid moieties?[11][12]

  • Distribution: How will its physicochemical properties, such as lipophilicity and plasma protein binding, govern its distribution into various tissues?

  • Excretion: What will be the primary route of elimination from the body?

The following sections will outline a comprehensive strategy to answer these questions.

Phase 1: In Vitro ADME Profiling - A Foundation of Knowledge

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization.[13]

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of the scaffold is the first step.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic and kinetic solubility assaysDetermines the maximum concentration in solution, impacting oral absorption and formulation development.
Lipophilicity (LogD) Shake-flask or HPLC-based methodsInfluences membrane permeability, plasma protein binding, and metabolic clearance.[14]
pKa Potentiometric titration or UV-spectroscopyThe ionization state at physiological pH affects solubility, permeability, and target engagement.
Permeability Assessment: The Caco-2 Bidirectional Assay

To predict oral absorption, the Caco-2 cell permeability assay is the industry standard.[15][16][17] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[16][18]

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis & Interpretation C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-24 days to form a polarized monolayer C1->C2 A_B Apical to Basolateral (A-B) Add compound to apical side C2->A_B B_A Basolateral to Apical (B-A) Add compound to basolateral side C2->B_A Incubate Incubate at 37°C for 2 hours A_B->Incubate B_A->Incubate Sample Sample from both chambers at t=0 and t=2h Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Papp Calculate Apparent Permeability Coefficient (Papp) LCMS->Papp ER Calculate Efflux Ratio (Papp B-A / Papp A-B) Papp->ER Classify Classify as Low, Medium, or High Permeability ER->Classify

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Papp (A-B): The apparent permeability coefficient in the absorptive direction. A high Papp value suggests good potential for oral absorption.

  • Efflux Ratio (ER): An ER greater than 2 indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its net absorption.[16]

Metabolic Stability: Liver Microsomal Assay

The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is a critical early step.[19] The liver microsomal stability assay is a high-throughput method to evaluate Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[10][20]

  • Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate buffer.[20][21]

  • Initiation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsomal suspension and pre-incubate at 37°C. The reaction is initiated by adding the cofactor NADPH.[20][21]

  • Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[20]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[20]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (Clint) are calculated.[20]

Given the aliphatic nature of the scaffold, it is susceptible to oxidation. However, the rigidity of the spirocycle may limit access of CYP enzymes, potentially leading to greater stability compared to more flexible aliphatic structures.[1][3] The primary amine and the carbons alpha to the nitrogen are potential sites of metabolism.[11]

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free (unbound) drug available to interact with its target and be cleared from the body.[22][23] The Rapid Equilibrium Dialysis (RED) assay is a widely used and reliable method for determining the fraction of unbound drug.[24][25][26]

RED_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis A1 Spike compound into plasma A2 Add plasma with compound to one chamber of RED device A1->A2 A3 Add buffer to the other chamber A2->A3 B1 Incubate at 37°C with shaking (typically 4 hours) A3->B1 B2 Unbound drug diffuses across the membrane B1->B2 C1 Sample from both plasma and buffer chambers B2->C1 C2 Quantify concentrations by LC-MS/MS C1->C2 C3 Calculate % Unbound C2->C3

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

The percentage of unbound drug (% Unbound) is calculated by comparing the concentration of the compound in the buffer chamber (representing the free fraction) to the concentration in the plasma chamber (representing total drug). A high degree of plasma protein binding (>99%) can significantly impact the pharmacokinetic profile, potentially leading to a longer half-life but lower efficacy if the free drug concentration falls below the therapeutic threshold.

Preliminary Safety Assessment: In Vitro Cytotoxicity

Early assessment of potential cytotoxicity is essential to de-risk a drug development program.[27][28] In vitro cytotoxicity assays measure the extent to which a compound induces cell death in various cell lines (e.g., HepG2, a human liver cell line).[29][30][31]

Assay TypePrinciple
MTT/XTT Assay Measures mitochondrial reductase activity, an indicator of cell viability.
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
ATP Assay Quantifies intracellular ATP levels, which correlate with the number of viable cells.[30]

A favorable cytotoxicity profile shows minimal cell death at concentrations significantly higher than the anticipated therapeutic dose.

Phase 2: In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system.[32][33] Rodent pharmacokinetic studies are fundamental for understanding the in vivo ADME properties and for predicting human pharmacokinetics.[32][34][35]

Study Design

A typical rodent PK study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[32]

  • IV Administration: Provides a direct measure of distribution and elimination, allowing for the calculation of key parameters like clearance (CL), volume of distribution (Vd), and half-life (t½).

  • PO Administration: Assesses oral absorption and first-pass metabolism. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).

Serial blood samples are collected at predefined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[34]

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[36][37][38][39]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.[36]

  • Linearity, LLOQ, and ULOQ: Defining the concentration range over which the assay is accurate and precise, including the lower and upper limits of quantification.[36][40]

  • Accuracy and Precision: Ensuring the measured values are close to the true values and are reproducible.[36][39]

  • Recovery and Matrix Effect: Assessing the efficiency of the sample extraction process and the influence of the biological matrix on analyte ionization.[39][40]

  • Stability: Confirming the analyte is stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).[36][39][40]

Data Interpretation and Key Pharmacokinetic Parameters
ParameterDescriptionSignificance
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A primary indicator of the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.A critical measure of oral drug absorption and efficacy.

Conclusion: A Pathway to Understanding

The 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride scaffold represents a compelling starting point for the development of novel therapeutics. Its unique three-dimensional structure holds the promise of favorable pharmacokinetic properties.[1][3][41] This guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of its ADME profile. By following this structured approach, from in vitro screening to in vivo validation, researchers can efficiently characterize this scaffold, identify potential liabilities, and ultimately unlock its full therapeutic potential. The principles and methodologies outlined herein are not only applicable to this specific scaffold but also serve as a valuable resource for the broader drug discovery community as we continue to explore the vast and promising landscape of three-dimensional chemical space.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 633-645.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 11(5), 266-281.
  • The Center for Professional Innovation & Education (CfPIE). (n.d.). LC-MS/MS: Bioanalytical Method Validation. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal for Research in Applied Science & Engineering Technology, 12(6), 1-10.
  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Kim, T. H., Kim, H., & Lee, S. H. (2020). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 12(9), 833.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Garcia, C., Ramos, Y., Reyes, O., Padrón, G., Chávez, M. A., & Marc, A. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 626-633.
  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Caron, J., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-11.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Li, W., & Jia, L. (2013). Assessment of Drug Plasma Protein Binding in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 947, 1-13.
  • Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences, 97(10), 4586-4595.
  • Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2014). Biotransformation and Bioactivation Reactions of Alicyclic Amines in Drug Molecules. Chemical research in toxicology, 27(6), 931-953.
  • Hughes, J. D., et al. (2018). Impact of physicochemical properties on dose and hepatotoxicity of oral drugs. Bioorganic & Medicinal Chemistry, 26(14), 4031-4043.
  • Hughes, J. D., et al. (2018). Impact of Physicochemical Properties on Dose and Hepatotoxicity of Oral Drugs. Bioorganic & Medicinal Chemistry, 26(14), 4031-4043.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Wang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1239.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Hirata, Y., et al. (2015). SAR Exploration Guided by LE and Fsp3: Discovery of a Selective and Orally Efficacious RORγ Inhibitor. ACS medicinal chemistry letters, 6(5), 584-589.
  • Preprints.org. (2023, August 29). Application of fSP3 towards Non- Systemic Drug Discovery. Retrieved from [Link]

  • Wang, J., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845.
  • Biology Discussion. (2017, March 4). Amino Acids: Aliphatic and Cyclic | Biochemistry. Retrieved from [Link]

  • Gene Ontology Consortium. (n.d.). carboxylic acid metabolic process. Retrieved from [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 7). 27: The Organic Chemistry of Metabolic Pathways. Retrieved from [Link]

  • Wiczling, P., et al. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. International Journal of Molecular Sciences, 25(8), 4469.
  • Asghar, M. N., et al. (2024).

Sources

Methodological & Application

Application Note: Peptide Coupling Protocols for 7-Aminospiro[2.4]heptane-7-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

7-Aminospiro[2.4]heptane-7-carboxylic acid is a highly constrained, α,α -disubstituted spirocyclic unnatural amino acid (UAA). The incorporation of spirocyclic scaffolds into peptide backbones is a proven strategy in modern drug development to enhance proteolytic stability, increase lipophilicity, and enforce rigid 3D conformations. However, successfully coupling this specific building block presents two formidable synthetic challenges:

  • Extreme Steric Hindrance: The spiro[2.4]heptane ring system creates massive steric bulk directly adjacent to the α -carbon. This densely packed environment drastically raises the activation energy required for both the formation of the active ester and the subsequent nucleophilic attack by the incoming amine.

  • Hydrochloride Salt State: The compound is commercially supplied as a hydrochloride (HCl) salt. If the stoichiometry of the tertiary base is not precisely adjusted to account for this counterion, the coupling reagents will fail to activate the carboxylic acid, leading to complete reaction failure.

Mechanistic Insights: Overcoming the Steric Barrier

Traditional coupling reagents like HBTU or DCC/HOBt are generally ineffective for bulky α,α -disubstituted amino acids, often resulting in low yields, truncated peptide sequences, and high rates of epimerization [1]. To overcome the steric shield of the spirocycle, highly reactive leaving groups that provide anchimeric (neighboring group) assistance are required.

  • HATU / HOAt: The pyridine nitrogen in the HOAt leaving group provides a secondary interaction site that hydrogen-bonds with the incoming amine, guiding it to the sterically hindered carbonyl. This intramolecular assistance makes HATU significantly more efficient than HBTU for difficult couplings [1].

  • COMU / OxymaPure: COMU is a third-generation uronium-type reagent that incorporates the Oxyma leaving group. It matches or exceeds the coupling efficiency of HATU for sterically hindered amino acids while eliminating the explosive hazards associated with benzotriazoles [2, 3]. Furthermore, Oxyma-based reagents demonstrate superior performance in minimizing racemization during the extended reaction times required for bulky UAAs [4].

Mechanism A Spirocyclic UAA (HCl Salt) B Neutralization (+ Base) A->B Step 1 C Free Carboxylate B->C - HCl D Activation (COMU / HATU) C->D Step 2 E Highly Reactive Active Ester D->E Anchimeric Assistance F Peptide Bond Formation E->F + Amine Nucleophile

Activation and coupling mechanism for hindered spirocyclic amino acid salts.

Comparative Efficacy of Coupling Reagents

The selection of the coupling reagent is the most critical variable in this workflow. The table below summarizes the quantitative performance of various reagent systems when applied to sterically hindered amino acids.

Reagent SystemActive Ester GeneratedRelative ReactivityTypical Yield (Hindered)Racemization Potential
HBTU / HOBt OBtLow< 50%High (up to 9.3%)
HATU / HOAt OAtVery High80 - 90%Low (1.9 - 3.3%)
DIC / Oxyma OxymaHigh85 - 95%Very Low (1.0%)
COMU OxymaVery High> 90%Very Low (< 1.0%)

Data synthesized from comparative analyses of Oxyma and COMU in peptide synthesis[1, 4].

Experimental Protocols

Expert Insight on Stoichiometry: Standard peptide coupling protocols use a 1:1:2 molar ratio of Amino Acid : Coupling Reagent : Base. However, because 7-Aminospiro[2.4]heptane-7-carboxylic acid is an HCl salt , an additional equivalent of base is strictly required per equivalent of amino acid to neutralize the hydrochloride counterion. Failure to account for this will result in incomplete carboxylate activation, as the base is consumed by the HCl rather than facilitating the formation of the active ester.

Protocol A: Solution-Phase Coupling (COMU Method)

This protocol is optimized for coupling the spirocyclic UAA to a growing peptide chain in solution. COMU is highly soluble in DMF and provides rapid activation [3, 4].

Reagents:

  • 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl (1.2 eq)

  • Amine component (1.0 eq)

  • COMU (1.2 eq)

  • N,N -Diisopropylethylamine (DIEA) (3.6 eq) — Note the adjusted base ratio.

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine component (1.0 eq) and 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl (1.2 eq) in anhydrous DMF to achieve a concentration of ~0.1 to 0.2 M.

  • Neutralization: Add DIEA (3.6 eq) to the solution dropwise at 0°C. Stir for 5 minutes to ensure complete neutralization of the UAA's HCl salt and the amine component (if it is also supplied as a salt).

  • Activation: Add COMU (1.2 eq) to the reaction mixture. A distinct color change (often yellowish to light orange) visually validates the formation of the Oxyma active ester [3].

  • Coupling: Allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Due to the spirocyclic steric bulk, reaction times must be extended compared to standard amino acids.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% citric acid, brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

For solid-phase synthesis, the steric hindrance of the spirocycle often leads to incomplete couplings at room temperature. Microwave-assisted peptide synthesis (MAPS) using DIC/OxymaPure is the gold standard for driving these difficult couplings to completion [2].

Reagents:

  • Peptidyl-resin (1.0 eq)

  • 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl (3.0 eq)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • DIEA (3.0 eq) — Strictly for neutralizing the UAA HCl salt.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-deprotected peptidyl-resin in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIEA (3.0 eq) and stir for 2 minutes to neutralize the HCl salt.

  • Ester Formation: Add DIC (3.0 eq) to the vial. Stir for 3 minutes to generate the Oxyma active ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Washing & Capping: Drain the reaction mixture. Wash the resin thoroughly with DMF (5 × 1 min). Because of the difficulty of the coupling, perform a capping step (Acetic anhydride/DIEA in DMF) to terminate any unreacted amines and prevent deletion sequences in subsequent steps.

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Coupling Microwave Coupling (75°C, 15 min) Resin->Coupling Solid Phase UAA Spirocyclic UAA HCl (3 eq) Base DIEA (3 eq) Neutralization UAA->Base Pre-mix in DMF Activator DIC / OxymaPure (3 eq) Base->Activator 2 min activation Activator->Coupling Active Ester Wash DMF Wash & Capping Coupling->Wash Drain & Wash

Microwave-assisted SPPS workflow for sterically hindered spirocyclic amino acids.

Troubleshooting & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must employ rigorous analytical checks:

  • Monitoring Coupling Efficiency: The standard ninhydrin (Kaiser) test is notoriously unreliable for detecting unreacted sterically hindered amines or secondary amines. Instead, use the Chloranil test or perform a micro-cleavage of the resin followed by LC-MS analysis to definitively confirm mass shifts.

  • Double Coupling: If LC-MS indicates incomplete conversion, do not simply extend the reaction time indefinitely. The active ester degrades over time. Instead, drain the reagents and perform a double coupling with a fresh batch of activated UAA [1].

References

  • Peptide Coupling Reagents Guide, Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis, Digital CSIC.
  • A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis, Benchchem.

Application Notes and Protocols for the NMR Characterization of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is a unique, conformationally constrained, non-proteinogenic α-amino acid. Its rigid spirocyclic scaffold, featuring a cyclopropane ring fused to a cyclopentane ring at a quaternary carbon, makes it a compelling building block in medicinal chemistry and drug development. The precise three-dimensional arrangement of its functional groups can impart desirable pharmacological properties, such as enhanced receptor binding affinity and improved metabolic stability.

A thorough structural characterization is paramount for the unambiguous identification and quality control of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. This application note provides a comprehensive guide to the NMR characterization of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride, detailing protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments.

Note on Presented Data: As of the date of this publication, experimental NMR data for 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is not publicly available. Therefore, the chemical shift values presented in this document are predicted based on the analysis of structurally related compounds and established NMR principles. These predictions serve as a guide for interpreting experimentally acquired spectra.

Molecular Structure and Predicted NMR Characteristics

The structure of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride presents a fascinating challenge for NMR analysis due to its rigid, non-aromatic, and stereochemically complex nature.

Structure:

Predicted ¹H and ¹³C NMR Data:

The following tables summarize the predicted chemical shifts for the protons and carbons in 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride. These predictions are based on data from spiro[2.4]heptane, 1-aminocyclopropane-1-carboxylic acid, and general principles of substituent effects in NMR.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H1, H2, H30.5 - 1.0mProtons of the cyclopropane ring. Complex overlapping multiplets are expected.
H4, H5, H6, H81.5 - 2.2mProtons of the cyclopentane ring. Diastereotopic protons will exhibit complex splitting patterns.
NH₃⁺7.5 - 8.5br sBroad singlet due to quadrupole broadening from the nitrogen atom and exchange with the solvent. Its chemical shift is highly dependent on concentration and pH.
COOH11.0 - 13.0br sBroad singlet, typically downfield. May exchange with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Notes
C1, C210 - 20Carbons of the cyclopropane ring.
C320 - 30Spiro-carbon of the cyclopropane ring.
C4, C5, C6, C825 - 45Carbons of the cyclopentane ring.
C760 - 75Quaternary spiro-carbon attached to the amino and carboxyl groups.
COOH170 - 185Carboxylic acid carbon.

Experimental Protocols

Part 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. For hydrochloride salts of amino acids, the choice of solvent is crucial.

Protocol for Sample Preparation:

  • Weigh approximately 5-10 mg of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for amino acid hydrochlorides as it readily dissolves the salt.

  • Gently vortex or sonicate the sample to ensure complete dissolution.

  • For experiments where the exchangeable protons (NH₃⁺ and COOH) are of interest, a non-protic solvent like DMSO-d₆ can be used, although solubility may be a limiting factor.

Part 2: 1D NMR Spectroscopy

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Protocol for ¹H NMR Acquisition:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-14 ppm.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition prep1 Weigh Sample prep2 Add Deuterated Solvent prep1->prep2 prep3 Dissolve Sample prep2->prep3 acq1d_1 Insert Sample prep3->acq1d_1 Transfer to Spectrometer acq1d_2 Lock and Shim acq1d_1->acq1d_2 acq1d_3 Acquire Spectrum acq1d_2->acq1d_3 acq1d_4 Process Data acq1d_3->acq1d_4

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Protocol for ¹³C NMR Acquisition:

  • Use the same prepared sample as for the ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum using typical parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Process and reference the spectrum similarly to the ¹H spectrum.

Part 3: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for the complete structural elucidation of complex molecules like 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

Protocol for COSY Acquisition:

  • Acquire a 2D COSY spectrum using a standard pulse sequence.

  • Typical parameters include:

    • Number of Increments in t1: 256-512.

    • Number of Scans per Increment: 2-8.

  • Process the 2D data by applying Fourier transforms in both dimensions, phasing, and baseline correction.

  • The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating J-coupling between protons.

G H_A H_A H_B H_B H_A->H_B J-coupling H_C H_C H_B->H_C J-coupling

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).

Protocol for HSQC Acquisition:

  • Acquire a 2D HSQC spectrum.

  • Typical parameters include:

    • Number of Increments in t1: 128-256.

    • Number of Scans per Increment: 4-16.

  • Process the 2D data. The resulting spectrum will have a ¹H spectrum on one axis and a ¹³C spectrum on the other, with cross-peaks showing direct ¹H-¹³C attachments.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons.

Protocol for HMBC Acquisition:

  • Acquire a 2D HMBC spectrum.

  • Typical parameters include:

    • Number of Increments in t1: 256-512.

    • Number of Scans per Increment: 8-32.

  • Process the 2D data. The spectrum will show correlations between protons and carbons that are separated by multiple bonds, which is crucial for piecing together the carbon skeleton.

G

Data Interpretation and Structural Assignment

The complete assignment of the ¹H and ¹³C NMR spectra of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride requires a combined analysis of all the acquired data.

  • ¹H and ¹³C Spectra: Identify the number of distinct proton and carbon environments. The predicted chemical shift ranges in Tables 1 and 2 provide a starting point for initial assignments.

  • COSY Spectrum: Establish the proton-proton spin systems within the cyclopropane and cyclopentane rings. For example, the protons on adjacent carbons in the cyclopentane ring should show COSY cross-peaks.

  • HSQC Spectrum: Correlate each proton signal to its directly attached carbon. This will definitively link the proton and carbon assignments.

  • HMBC Spectrum: Use the long-range correlations to connect the different spin systems and to identify the positions of the quaternary carbons. For instance, protons on the cyclopentane ring (e.g., H6 and H8) should show HMBC correlations to the quaternary spiro-carbon (C7) and the carboxylic carbon (COOH). Protons on the cyclopropane ring should also show correlations to C7.

Conclusion

The NMR characterization of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is a multi-step process that relies on a combination of 1D and 2D NMR techniques. While experimental data is not yet publicly available, the predictive data and detailed protocols provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to successfully elucidate the structure of this and similar complex spirocyclic amino acids. The application of COSY, HSQC, and HMBC experiments is essential for the unambiguous assignment of all proton and carbon signals, leading to a complete and confident structural characterization.

References

  • 1-Aminocyclopropanecarboxylic acid. PubChem. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 7-Aminospiro[2.4]heptane-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery

The 7-aminospiro[2.4]heptane-7-carboxylic acid scaffold represents a class of conformationally constrained, unnatural amino acids. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry as it allows for the precise orientation of pharmacophoric elements, potentially leading to enhanced potency and selectivity for biological targets.[1] Unlike their more flexible acyclic counterparts, these spirocyclic derivatives can lock a molecule into a bioactive conformation that mimics a peptide turn or a specific binding motif, making them exceptional tools for modulating protein-protein interactions or targeting the ligand-binding sites of receptors.[1][2]

A primary and logical target for derivatives of this scaffold is the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3][4] The NMDA receptor is a heterotetrameric ion channel that uniquely requires the binding of two different agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[5] The glycine binding site on the GluN1 subunit of the NMDA receptor presents a compelling target for therapeutic intervention in a range of neurological disorders. The constrained amino acid structure of 7-aminospiro[2.4]heptane-7-carboxylic acid derivatives makes them ideal candidates for potent and selective antagonists of this glycine co-agonist site.[6]

This guide provides a comprehensive suite of in vitro protocols designed to thoroughly characterize such derivatives, moving logically from initial target engagement to functional activity and essential early safety profiling. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Section 1: Primary Target Engagement – NMDA Receptor Binding Assays

Expertise & Experience: Before assessing the functional effect of a compound, it is fundamental to confirm and quantify its physical interaction with the intended target. A competitive radioligand binding assay is the gold-standard method for determining the affinity of a test compound for a receptor.[7] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the target site with high affinity and specificity. For the NMDA receptor glycine site, [3H]-MDL 105,519 is a well-characterized and selective antagonist radioligand.[8]

Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace [3H]-MDL 105,519 from prepared rat brain membranes.

Causality Behind Key Steps:

  • Membrane Preparation: The NMDA receptors are embedded in neuronal cell membranes. Homogenizing brain tissue (e.g., rat cerebral cortex) and performing differential centrifugation isolates a membrane-rich fraction, concentrating the target receptor.[9][10]

  • PEI Presoaking: Glass fiber filters are presoaked in polyethyleneimine (PEI) to reduce the non-specific binding of the positively charged radioligand to the negatively charged filter, thereby improving the signal-to-noise ratio.[10]

  • Rapid Filtration: The incubation is terminated by rapid vacuum filtration. This technique effectively separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through into the filtrate), "freezing" the binding equilibrium for measurement.[9][11]

Materials:

  • Test 7-aminospiro[2.4]heptane-7-carboxylic acid derivatives

  • [3H]-MDL 105,519 radioligand

  • Unlabeled MDL 105,519 (for non-specific binding determination)

  • Rat cerebral cortex membranes

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), presoaked in 0.3% PEI[9][10]

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in binding buffer. This typically covers a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 50 µL Binding Buffer + 50 µL [3H]-MDL 105,519 + 100 µL Membrane Preparation.

      • Non-Specific Binding (NSB): 50 µL unlabeled MDL 105,519 (at a high concentration, e.g., 10 µM) + 50 µL [3H]-MDL 105,519 + 100 µL Membrane Preparation.

      • Test Compound: 50 µL of each test compound dilution + 50 µL [3H]-MDL 105,519 + 100 µL Membrane Preparation.

    • Note: The final concentration of [3H]-MDL 105,519 should be close to its K_d value (e.g., 1-2 nM).[8]

  • Incubation:

    • Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation to reach binding equilibrium.[8][10]

  • Filtration:

    • Rapidly aspirate the contents of each well through the PEI-presoaked glass fiber filter mat using a cell harvester.

    • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[9]

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).[9]

  • Generate Competition Curve:

    • For each test compound concentration, calculate the percentage of specific binding relative to the control (wells without the test compound).

    • Plot this percentage against the logarithm of the test compound concentration.

  • Determine IC₅₀ and Kᵢ:

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).[9]

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation:

Compound IDIC₅₀ (nM)Kᵢ (nM)
Derivative A15.27.8
Derivative B89.745.9
Reference Antagonist10.55.4

Visualization of Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Prepare Serial Dilutions of Test Compound Plate_Setup Aliquot Reagents into 96-Well Plate Compound_Dilution->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Count CPM Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific Curve_Fit Non-linear Regression (IC50) Calc_Specific->Curve_Fit Calc_Ki Calculate Ki using Cheng-Prusoff Curve_Fit->Calc_Ki

Workflow for a competitive radioligand binding assay.

Section 2: Functional Characterization – NMDA Receptor Activity Assays

Expertise & Experience: Demonstrating that a compound binds to a receptor is only the first step. The critical next question is: what is the functional consequence of this binding? For an ion channel like the NMDA receptor, activation leads to an influx of cations, most notably Ca²⁺.[3] Measuring this Ca²⁺ influx provides a direct, cell-based readout of receptor function. An antagonist will inhibit the Ca²⁺ influx normally induced by the co-agonists glutamate and glycine.

Protocol 2: Cell-Based Calcium Flux Assay

This protocol uses a fluorescent calcium indicator dye to measure changes in intracellular calcium in real-time in response to NMDA receptor activation and inhibition.[12] It is a high-throughput friendly method to confirm the antagonistic activity of the test compounds.[13][14]

Causality Behind Key Steps:

  • Transfected Cell Lines: Using a host cell line like Human Embryonic Kidney (HEK293) cells, which do not endogenously express NMDA receptors, allows for the controlled expression of specific receptor subtypes (e.g., GluN1/GluN2A).[15][16] This provides a clean system to study the pharmacology of a defined receptor population.

  • Fluorescent Dyes (Fluo-8, Fluo-4): These dyes are cell-permeant and, once inside the cell, are cleaved by esterases into a cell-impermeant form.[13] Their fluorescence intensity increases dramatically upon binding to Ca²⁺, making them excellent reporters of intracellular calcium mobilization.[12][13]

  • No-Wash Formulations: Modern dye kits (like Fluo-8 No-Wash) contain a quencher that masks extracellular dye fluorescence, simplifying the workflow and making it more suitable for high-throughput screening (HTS).[13]

Materials:

  • HEK293 cells stably or transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Cell culture medium and black, clear-bottom 96- or 384-well plates

  • Calcium flux assay kit (e.g., Fluo-8 No-Wash)[13]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, Mg²⁺-free)

  • Agonists: Glutamate and Glycine (or D-serine)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the transfected HEK293 cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-8 dye loading solution according to the manufacturer's protocol.[13]

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the Mg²⁺-free assay buffer.

    • Add the desired volume (e.g., 20 µL) of the test compound dilutions to the appropriate wells. Add buffer-only to control wells.

    • Incubate for 10-20 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the assay plate into the fluorescence plate reader, which is pre-set to the correct excitation/emission wavelengths for the dye (e.g., ~490 nm Ex / ~525 nm Em for Fluo-8).

    • Establish a stable baseline fluorescence reading for ~15-20 seconds.

    • Using the instrument's injector, add a pre-determined concentration of the agonist solution (e.g., a mixture of glutamate and glycine to achieve final concentrations of 100 µM and 10 µM, respectively).

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.

Data Analysis:

  • Quantify Response: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curve:

    • Normalize the response in the presence of the test compound to the control response (agonist-only).

    • Plot the normalized response (%) against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression to fit the curve and determine the functional IC₅₀ value, representing the concentration at which the compound inhibits 50% of the agonist-induced calcium influx.

Visualization of Principle:

G cluster_cell Cell Interior Receptor NMDA Receptor GluN1 GluN2 Ca_ion Ca²⁺ Receptor->Ca_ion Opens Channel (Ca²⁺ Influx) Fluo8_unbound Fluo-8 (Low Fluorescence) Fluo8_bound Fluo-8::Ca²⁺ (High Fluorescence) Fluo8_unbound->Fluo8_bound Conformational Change Plate Reader Plate Reader Fluo8_bound->Plate Reader Signal Detected Ca_ion->Fluo8_unbound Binds Glut_Gly Glutamate + Glycine Glut_Gly->Receptor Activates Antagonist Spirocyclic Antagonist Antagonist->Receptor Blocks G cluster_setup Reaction Setup cluster_sampling Time-Point Sampling cluster_analysis Analysis HLM Human Liver Microsomes + Buffer Mix Pre-warm to 37°C Compound Test Compound NADPH NADPH (Cofactor) Start_Rxn Initiate Reaction (Add NADPH) Mix->Start_Rxn T0 T=0 min Start_Rxn->T0 T5 T=5 min T15 T=15 min T30 T=30 min T60 T=60 min Quench Quench Aliquots in Acetonitrile + IS T60->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t1/2 and Intrinsic Clearance Plot->Calculate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Aminospiroheptane-7-carboxylic acid hydrochloride

Technical Support Center: Optimizing the Synthesis of 7-Aminospiro[1]heptane-7-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the synthetic bottlenecks associated with spirocyclic unnatural amino acids.

The target molecule, 7-aminospiro[1]heptane-7-carboxylic acid hydrochloride, is synthesized from the starting material spiro[1]heptan-7-one[1]. The standard route employs the Bucherer-Bergs multicomponent reaction to form a spiro-hydantoin intermediate, followed by ring-opening hydrolysis[2][3]. However, the adjacent spiro-ring system imparts severe steric hindrance, which frequently derails both the cyclization and hydrolysis steps[4]. This guide provides a self-validating protocol and mechanistic troubleshooting to ensure high-yield recovery.

Workflow & Logical Relationships

SynthesisWorkflowSMSpiro[2.4]heptan-7-one(Starting Material)Step1Bucherer-Bergs ReactionKCN, (NH4)2CO3EtOH/H2O, 60°C, SealedSM->Step1HydantoinSpiro-hydantoin Intermediate(Precipitates at 0°C)Step1->HydantoinStep2Alkaline Hydrolysis3M NaOH or Ba(OH)2150°C, Autoclave, 48hHydantoin->Step2FreeAAFree Amino Acid(Desalted via Ion-Exchange)Step2->FreeAAStep3Salt FormationAnhydrous HCl in EtherFreeAA->Step3Product7-Aminospiro[2.4]heptane-7-carboxylic acid HCl(Target Product)Step3->Product

Figure 1: Chemical synthesis workflow for 7-Aminospiro[1]heptane-7-carboxylic acid HCl.

Validated Step-by-Step Experimental Protocol

Every step in this protocol is designed as a self-validating system to prevent downstream failures.

Phase 1: Bucherer-Bergs Hydantoin Synthesis
  • Reagent Preparation : In a heavy-walled, pressure-rated glass flask, dissolve spiro[1]heptan-7-one (1.0 eq) in a 1:1 mixture of ethanol and distilled water.

  • Addition : Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate ((NH4)2CO3) (3.0 to 4.0 eq).

    • Mechanistic Causality: Excess (NH4)2CO3 is critical. It acts as the source for both ammonia and carbon dioxide. Because it readily sublimes, a massive excess ensures the thermodynamic equilibrium is driven toward the hydantoin product[2].

  • Reaction : Seal the flask tightly and heat to 60°C for 24–48 hours.

    • Self-Validation Point: Monitor the disappearance of the ketone. Because the ketone lacks a UV chromophore, do not rely on standard UV-HPLC. Use GC-MS or TLC visualized with a KMnO4 stain.

  • Isolation : Cool the vessel to 0°C. The spiro-hydantoin intermediate will precipitate. Filter, wash with ice-cold water, and dry under vacuum.

Phase 2: Alkaline Hydrolysis & Salt Formation
  • Hydrolysis : Suspend the spiro-hydantoin in 3M aqueous NaOH (or saturated Ba(OH)2) inside a Teflon-lined stainless steel autoclave.

  • Heating : Seal and heat to 150°C for 48 hours.

    • Mechanistic Causality: The spiro[1]heptane system sterically shields the hydantoin carbonyls. Standard reflux conditions (100°C) will fail. High pressure and temperature are mandatory to force the hydroxide attack[4][5].

  • Acidification : Cool to room temperature. If Ba(OH)2 was used, bubble CO2 through the solution to precipitate barium as insoluble BaCO3, then filter. Acidify the filtrate to pH 2 using 6M HCl.

  • Desalting (Critical) : Pass the aqueous solution through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). Wash thoroughly with deionized water to remove inorganic salts (NaCl/KCl), then elute the pure amino acid with 2M NH4OH.

  • Salt Formation : Lyophilize the eluate to obtain the free amino acid as a white powder. Suspend the powder in dry diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) to quantitatively precipitate the target hydrochloride salt.

Troubleshooting & FAQs

TroubleshootingLogicStartIssue: Low Yield of Final HCl SaltQ1Did hydantoin form efficiently?(Check via LC-MS)Start->Q1Fix1Action: Seal reaction vesselto prevent NH3/CO2 escape.Increase (NH4)2CO3 ratio.Q1->Fix1 NoQ2Did hydantoin hydrolyzecompletely?Q1->Q2 YesFix2Action: Use sealed autoclaveat 150°C or Ba(OH)2 toovercome steric hindrance.Q2->Fix2 NoQ3Is product lost duringisolation/crystallization?Q2->Q3 YesFix3Action: Desalt using Dowexcation-exchange resin beforeanhydrous HCl treatment.Q3->Fix3 Yes

Figure 2: Diagnostic logic tree for troubleshooting low synthesis yields.

Q: My Bucherer-Bergs reaction stalls at 40-50% conversion. How do I push it to completion? Root Cause: Loss of NH3 and CO2 gases from the decomposition of ammonium carbonate. Solution: The Bucherer-Bergs reaction is a dynamic equilibrium[3]. If your vessel is open to the atmosphere or improperly sealed, the gases escape, permanently halting the conversion of the aminonitrile intermediate into the hydantoin. You must use a pressure-rated sealed tube. Additionally, increasing the ratio of (NH4)2CO3 to KCN (up to 4:1) provides a larger thermodynamic buffer.

Q: I am trying to hydrolyze the hydantoin using 6M HCl at reflux, but I only recover unreacted starting material. Why? Root Cause: Extreme steric hindrance from the spirocyclic ring. Solution: Acid-catalyzed hydrolysis of sterically congested spiro-hydantoins is highly inefficient. Switch to alkaline hydrolysis using 3M NaOH or Ba(OH)2 in a sealed autoclave at 150°C[5]. Barium hydroxide is particularly effective: the precipitation of insoluble barium carbonate (BaCO3) acts as a thermodynamic sink, driving the hydrolysis reaction forward according to Le Chatelier's principle.

Q: After hydrolysis and acidification, I cannot get the hydrochloride salt to crystallize. It forms a sticky, hygroscopic syrup. Root Cause: Contamination with inorganic salts (e.g., NaCl) and residual water. Solution: Amino acid hydrochlorides are highly water-soluble and prone to trapping inorganic salts during evaporation. Do not attempt to crystallize the product directly from the crude aqueous acidification mixture. You must desalt the mixture using a cation-exchange resin (Dowex 50WX8) first. Once the pure free amino acid is isolated via lyophilization, form the HCl salt in an anhydrous solvent system (like dry ether) to ensure a crisp, filterable precipitate.

Quantitative Data & Optimization Parameters

Use the following benchmark data to evaluate the health of your synthetic workflow:

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
Hydantoin Formation Temperature / Vessel60°C, Open Flask / Reflux60°C, Sealed Pressure Tube>85%
Hydantoin Formation Reagent Equivalents1.1 eq (NH4)2CO33.0 - 4.0 eq (NH4)2CO3>85%
Alkaline Hydrolysis Base / Temperature6M HCl or 1M NaOH, 100°C3M NaOH or Ba(OH)2, 150°C75-80%
Salt Isolation Purification MethodDirect aqueous crystallizationDowex 50WX8 Ion-Exchange>90% recovery

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 258618, Spiro(2.4)heptan-4-one." PubChem, [Link]

  • Organic Chemistry Portal. "Bucherer-Bergs Reaction." Organic Chemistry Portal, [Link]

  • Wikipedia. "Bucherer–Bergs reaction." Wikipedia, The Free Encyclopedia, [Link]

  • Malashchuk, Andrii, et al. "Spiro[6]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation." ResearchGate, [Link]

  • National Institute of Informatics. "Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids." NII, [Link]

Optimal storage conditions to prevent degradation of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a spirocyclic amino acid hydrochloride, its unique structure demands careful handling and storage to prevent degradation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.

I. Understanding the Compound's Stability Profile

7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is susceptible to degradation primarily through two pathways: hydrolysis and oxidation. The hydrochloride salt form makes the compound particularly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed moisture can then act as a reagent for hydrolytic degradation of the carboxylic acid and amino functional groups.[4][5] Furthermore, exposure to atmospheric oxygen, especially in the presence of light or heat, can lead to oxidative degradation.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment. A safety data sheet for a similar compound recommends storage at 2-8 °C (refrigerated) .[6] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[6]

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and minimizes exposure to moisture.[6]
Light Amber vial or dark locationPrevents light-induced degradation.[5]
Container Tightly sealed, airtightPrevents ingress of moisture and atmospheric gases.[1][2][7]
Location DesiccatorProvides a low-humidity environment to counteract hygroscopicity.[8]

Q2: The powder appears clumpy. Is it still usable?

A2: Clumping is a strong indication that the compound has absorbed moisture from the atmosphere due to its hygroscopic nature.[2][3] While the compound may not be fully degraded, its purity is compromised, and the presence of water can accelerate further degradation. It is highly recommended to use a fresh, non-clumped sample for experiments where precise concentration and purity are critical. If you must use a clumped sample, it is crucial to first assess its purity by a suitable analytical method (e.g., HPLC, NMR) before proceeding.

Q3: Can I dry the compound if it has absorbed moisture?

A3: While technically possible to remove absorbed water by heating under vacuum, this is generally not recommended for this compound.[1][2] Heating can potentially induce thermal degradation, leading to the formation of impurities. The optimal approach is to prevent moisture absorption in the first place through proper storage.

Q4: How should I handle the compound during weighing and sample preparation?

A4: To minimize moisture absorption, handling should be performed as quickly as possible in a low-humidity environment, such as a glove box or a room with controlled humidity.[1][2] Keep the main container tightly sealed at all times when not in use. Use clean, dry spatulas and weighing boats.

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or Poor Experimental Results

Potential Cause: Degradation of the compound leading to lower active concentration and the presence of impurities.

Troubleshooting Workflow:

Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Protocol for Purity Assessment (HPLC):

  • Prepare a Standard: Accurately weigh a small amount of a new, unopened vial of 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride to prepare a standard solution of known concentration.

  • Prepare the Sample: Prepare a solution of the suspect compound at the same concentration as the standard.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV at an appropriate wavelength (e.g., ~210 nm, as the compound lacks a strong chromophore).

  • Data Analysis: Compare the chromatogram of the sample to the standard. Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.

Issue 2: Solubility Issues

Potential Cause: The presence of degradation products, which may have different solubility profiles.

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using the correct solvent and that the solvent itself is pure and dry.

  • Visual Inspection: Observe the solution for any cloudiness or precipitation after dissolution.

  • pH Adjustment: The solubility of amino acids is often pH-dependent. Ensure the pH of your solution is appropriate for your experiment.

  • Purity Check: If solubility issues persist, perform a purity analysis as described above to check for the presence of insoluble impurities.

IV. References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. [Link]

  • SAFETY DATA SHEET - Greenbook. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane | ACS Applied Polymer Materials - ACS Publications. [Link]

  • (7R)-7-Amino-5-azaspiro[2.4]heptane — Chemical Substance Information - NextSDS. [Link]

  • Temperature dependence of amino acid hydrophobicities - PMC. [Link]

  • Understanding the chemical basis of drug stability and degradation. [Link]

Sources

Technical Support Center: Optimizing Deprotection of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amino acid integration. Spirocyclic building blocks (e.g., spiro[3.3]heptanes, azaspiro[3.3]heptanes, and spirooxindoles) are highly valued in peptidomimetic drug discovery for their exceptional conformational rigidity, which enhances metabolic stability and target affinity[1]. However, this same rigidity introduces profound steric hindrance and unique ring-strain dynamics, complicating standard orthogonal deprotection protocols.

This guide provides causality-driven troubleshooting, optimized protocols, and empirical data to resolve incomplete deprotections, diketopiperazine (DKP) formation, and acid-catalyzed ring degradation.

Visual Workflow: Deprotection Strategy for Spirocyclic Building Blocks

G A Spirocyclic AA Deprotection B Identify Protecting Group A->B C Fmoc (Base-Labile) B->C D Boc (Acid-Labile) B->D E Standard 20% Piperidine C->E J Standard 50% TFA/DCM D->J F Incomplete Cleavage? E->F G Opt: 2% DBU + 5% Piperazine F->G Yes H DKP Formation Risk? F->H No G->H I Use 2-CTC Resin H->I High M Proceed to Next Step H->M Low I->M K Strained Ring Risk? J->K L Opt: HCl/Dioxane + Scavengers K->L Yes K->M No L->M

Decision matrix for optimizing spirocyclic amino acid deprotection workflows.

Module 1: Fmoc Deprotection & Steric Hindrance

Q: Why is my Fmoc deprotection incomplete when using standard 20% piperidine in DMF on a spirocyclic residue?

Causality: The bulky nature of spirocyclic scaffolds creates a severe steric shield around the N-alpha amine. Standard Fmoc deprotection relies on 2 to access the Fmoc carbonyl and initiate the E1cB elimination mechanism[2]. The spiro-ring physically prevents this bulky secondary amine from approaching the reaction site, leading to truncated peptide sequences.

Solution: Shift to a stronger, non-nucleophilic base combined with a highly efficient, sterically unhindered scavenger. A mixture of 3 significantly enhances deprotection kinetics[3]. DBU rapidly abstracts the acidic Fmoc proton, while the smaller piperazine efficiently traps the resulting dibenzofulvene before it can polymerize.

Protocol 1: High-Efficiency Fmoc Deprotection for Sterically Hindered Spirocycles
  • Swell Resin: Suspend the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 15 minutes to maximize pore accessibility.

  • First Deprotection: Drain the solvent and add the optimized cleavage cocktail: 2% DBU and 5% piperazine in NMP (v/v). Agitate at room temperature for exactly 3 minutes.

  • Drain and Repeat: Drain the reaction vessel and add a fresh aliquot of the cleavage cocktail. Agitate for an additional 7 minutes. (Self-validation: The two-step process prevents equilibrium stalling by removing the trapped fulvene).

  • Critical Wash Step: Wash the resin extensively to remove all traces of DBU: NMP (3x), DCM (3x), and NMP (3x). Failure to completely clear DBU will cause base-catalyzed epimerization during the subsequent amino acid coupling.

Module 2: Diketopiperazine (DKP) Formation

Q: I am observing a massive loss of my growing peptide chain right after deprotecting the spirocyclic amino acid at the dipeptide stage. What is happening?

Causality: You are experiencing Diketopiperazine (DKP) formation. Conformationally restricted amino acids heavily favor the cis-configuration of the amide bond[3]. This spatial arrangement brings the newly liberated N-terminal amine into perfect proximity for an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This cleaves the dipeptide from the solid support, releasing it as a stable, six-membered DKP ring.

Solution:

  • Resin Choice: Always use 2-Chlorotrityl chloride (2-CTC) resin for sequences containing C-terminal spirocycles. The massive steric bulk of the trityl group physically shields the ester bond from nucleophilic attack.

  • Kinetic Trapping: Minimize the time the free amine exists unacylated. Use the DBU/piperazine method to accelerate Fmoc removal, and immediately couple the next amino acid.

Data Presentation: DKP Formation Rates by Deprotection Strategy

The following table summarizes the impact of different deprotection reagents on DKP formation at the susceptible dipeptide stage[3].

Deprotection ReagentSolventDKP Formation (%)Mechanistic Note
20% PiperidineDMF13.8%Standard protocol; high DKP risk due to slow cleavage kinetics.
5% PiperidineDMF12.2%Dilution slows Fmoc removal further, failing to prevent cyclization.
5% PiperazineNMP< 4.0%Slower Fmoc removal, but traps fulvene efficiently without catalyzing DKP.
2% DBU + 5% Piperazine NMP 3.6% Optimal balance: Rapid Fmoc cleavage and minimal DKP formation.
Module 3: Boc Deprotection & Ring-Strain Degradation

Q: During global deprotection/cleavage with 95% TFA, my spirocyclopropane-containing amino acid degrades. How can I prevent this?

Causality: Highly strained spirocycles (particularly 3- and 4-membered rings) are highly susceptible to acid-catalyzed degradation. In the presence of strong acids (like 95% TFA) and the highly reactive tert-butyl carbocations generated during Boc removal, the strained spiro-ring can undergo electrophilic attack, ring-opening, or competing 4[4].

Solution: Lower the acid concentration, utilize highly effective carbocation scavengers, and strictly control reaction times.

Protocol 2: Controlled Boc Deprotection for Acid-Sensitive Spirocycles
  • Cocktail Preparation: Prepare a cooled (0°C) cleavage cocktail: 50% TFA, 45% DCM, 2.5% Triisopropylsilane (TIS), and 2.5% Water. (Causality: TIS acts as a bulky, highly reactive carbocation scavenger, preventing re-alkylation or electrophilic ring-opening).

  • Controlled Cleavage: Add the chilled cocktail to the vessel and agitate gently for exactly 1 hour at room temperature. Do not use the standard 2-3 hour cleavage times.

  • Quenching: Monitor the supernatant by LC-MS. Once deprotection is complete, immediately filter the resin and precipitate the peptide dropwise into 10 volumes of ice-cold diethyl ether. This instantly quenches the acid exposure.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with fresh cold ether to remove residual TFA and scavengers.

References
  • A stereochemical journey around spirocyclic glutamic acid analogs Source: NIH / PMC URL:[Link][4]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega / NIH PMC URL:[Link][3]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL:[Link][2]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic Source: University of Regensburg URL:[Link][1]

Sources

Validation & Comparative

Comparative conformational rigidity of spiro[2.4]heptane vs spiro[3.3]heptane amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to Conformational Rigidity in Spiro[2.4]heptane vs. Spiro[3.3]heptane Amino Acids

Executive Summary

In modern drug discovery, the transition from flexible, linear aliphatic chains to rigidified, three-dimensional scaffolds—often termed "escaping flatland"—is a critical strategy for improving target affinity and metabolic stability. By pre-organizing pharmacophores, spirocyclic amino acids drastically reduce the entropic penalty incurred during receptor binding. This guide provides an in-depth comparative analysis of two highly valuable spirocyclic systems: the spiro[3.3]heptane and spiro[2.4]heptane amino acid scaffolds.

As an application scientist, selecting between these two topologies requires a deep understanding of their geometric constraints, synthetic accessibility, and conformational behavior in solution.

Structural and Conformational Profiling

The Spiro[3.3]heptane Scaffold: The "Two Squares" Motif

The spiro[3.3]heptane system is characterized by a highly symmetrical parent framework ( D2d​ symmetry) consisting of two orthogonal cyclobutane rings. This unique "two squares in a barrel" geometry enforces severe conformational restriction[1].

  • Vector Projection: The orthogonal lock of the spiro carbon ensures that substituents on one ring are held at precise, unyielding angles relative to the other.

  • Surrogate Utility: Structural analyses reveal that 1,6-disubstituted spiro[3.3]heptanes act as highly restricted surrogates for cis-1,4-disubstituted cyclohexanes, while their stereoisomers mimic trans-1,3-disubstituted cyclohexanes[2]. This makes them exceptional probes for mapping deep, narrow binding pockets, such as those found in metabotropic glutamate receptors[1].

The Spiro[2.4]heptane Scaffold: Asymmetric Flexibility

In contrast, the spiro[2.4]heptane framework is fundamentally asymmetrical, fusing a highly strained, planar-like cyclopropyl ring with a larger cyclopentyl ring.

  • Vector Projection: The cyclopropyl ring provides a rigid, fixed vector (often utilizing "banana bonds" which alter the electron density and steric bulk), while the cyclopentyl ring retains a degree of conformational flexibility via pseudorotation (envelope conformations).

  • Surrogate Utility: This hybrid rigidity profile—half locked, half adaptable—allows the amino acid to participate in induced-fit binding mechanisms. It is predominantly utilized in the design of conformationally restricted GABA analogs and prostaglandin derivatives, where absolute rigidity would abolish receptor transporter recognition[3].

Quantitative Comparison of Scaffolds

The following table summarizes the physicochemical and topological distinctions between the two amino acid classes:

ParameterSpiro[3.3]heptane Amino AcidsSpiro[2.4]heptane Amino Acids
Ring Composition Cyclobutane / CyclobutaneCyclopropyl / Cyclopentyl
Symmetry (Parent) D2d​ (Symmetrical) Cs​ (Asymmetrical)
Conformational Rigidity Exceptionally High (Orthogonal lock)Moderate (Cyclopentyl pseudorotation)
Structural Surrogate 1,4- or trans-1,3-cyclohexanesSubstituted cyclopentanes
Primary Target Class Glutamate Receptors (mGluR)GABA Receptors / Transporters
Synthetic Complexity High (Requires Tebbe olefination)Moderate (Standard cyclopropanation)

Experimental Methodologies & Self-Validating Protocols

To successfully deploy these scaffolds, the synthetic and analytical workflows must be engineered to prevent stereochemical scrambling. The following protocols are designed as self-validating systems.

Protocol A: Divergent Synthesis of Spiro[3.3]heptane Scaffolds via Bucherer-Bergs

Causality: The spirocyclic ketones required for these amino acids are highly sterically hindered. Standard Strecker amino acid syntheses often fail or yield inseparable diastereomeric mixtures. The Bucherer-Bergs reaction is selected because it drives the equilibrium toward a highly crystalline hydantoin intermediate, acting as a thermodynamic sink[2].

  • Ketone Assembly: Dissolve the spiro[3.3]heptan-6-one derivative in a 1:1 mixture of ethanol and water.

  • Hydantoin Formation: Add ammonium carbonate (4.0 equiv) and potassium cyanide (2.0 equiv). Heat the sealed vessel to 60°C for 24 hours.

  • Self-Validation Checkpoint (Crystallization): Cool the reaction to 0°C to precipitate the spiro-hydantoin. Validation: Perform single-crystal X-ray diffraction on the precipitate. The rigid spiro-hydantoin unequivocally confirms the relative stereochemistry before any further transformation.

  • Alkaline Hydrolysis: Suspend the validated hydantoin in 3M aqueous NaOH and reflux for 48 hours to yield the free spiro[3.3]heptane α -amino acid.

Protocol B: Olefination of Hindered Spirocyclic Ketones (Spiro[2.4] &[3.3] Precursors)

Causality: Attempting to install exocyclic double bonds on spirocyclic cyclobutanones using standard Wittig reagents typically results in enolization rather than olefination due to the basicity of the ylide and the steric shielding of the carbonyl. The titanium-based Tebbe reagent is deployed because its high nucleophilicity and lower basicity force the olefination[1].

  • Reagent Preparation: Cool a solution of the spirocyclic keto-ester in anhydrous THF to -40°C under an argon atmosphere.

  • Tebbe Addition: Dropwise add the Tebbe reagent (0.5 M in toluene, 1.2 equiv). Stir for 30 minutes at -40°C, then allow to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint (FTIR): Quench with 15% aqueous NaOH. Extract the organic layer and perform an immediate FTIR analysis. Validation: The complete disappearance of the strained carbonyl stretch (~1780 cm⁻¹) and the appearance of a sharp exocyclic alkene stretch (~1650 cm⁻¹) validates the conversion non-destructively.

Protocol C: Solution-State Conformational Validation

Causality: While X-ray crystallography confirms solid-state geometry, crystal packing forces can distort spirocyclic rings. To validate that the amino acid retains its rigidity in the biological solution state, a dual theoretical-experimental approach is required.

  • SOPPA Calculations: Perform Second Order Polarization Propagator Approach (SOPPA) calculations to establish a theoretical baseline for NMR indirect carbon-carbon spin-spin coupling constants across the spiro carbon[4].

  • 2D NMR (NOESY): Acquire 1H-1H NOESY spectra of the synthesized amino acid in D₂O.

  • Validation: Map the experimental NOESY cross-peak distance constraints against the SOPPA-predicted conformer. A match confirms that the spirocyclic scaffold has successfully "frozen" the amino and carboxylate groups in the intended 3D spatial orientation.

Mechanistic Workflow Diagram

The logical relationship between target identification, scaffold selection, and self-validating synthesis is visualized below.

G Target Target Identification (Receptor Topology) S33 Spiro[3.3]heptane Highly Rigid Surrogate (Orthogonal Cyclobutanes) Target->S33 S24 Spiro[2.4]heptane Asymmetric Vector (Cyclopropyl-Cyclopentyl) Target->S24 Synth Stereoselective Synthesis (Bucherer-Bergs / Tebbe) S33->Synth S24->Synth Valid Self-Validating Analysis (NOESY & SOPPA) Synth->Valid Opt Lead Optimization (Improved ADME & Affinity) Valid->Opt

Workflow for design, synthesis, and validation of spirocyclic amino acid scaffolds.

Conclusion

Choosing between spiro[2.4]heptane and spiro[3.3]heptane scaffolds dictates the fundamental trajectory of a peptidomimetic drug discovery program. The spiro[3.3]heptane system provides uncompromising, orthogonal rigidity ideal for locking pharmacophores into exact spatial coordinates. Conversely, the spiro[2.4]heptane system offers an asymmetric, hybrid rigidity that accommodates induced-fit receptor interactions. By utilizing self-validating synthetic protocols like the Bucherer-Bergs hydantoin trap and Tebbe olefination, researchers can confidently navigate the stereochemical complexities of these advanced 3D scaffolds.

References

  • Radchenko, D. S., et al. "A stereochemical journey around spirocyclic glutamic acid analogs." PMC (nih.gov).
  • Malashchuk, A., et al. "Spiro[2.3]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation.
  • "GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates.
  • "Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7--spiroalkanes." PubMed.

Sources

Validating the Purity of 7-Aminospiro[2.4]heptane-7-carboxylic acid Hydrochloride: A Comparative Guide to qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical metrology is validating the absolute purity of aliphatic, non-chromophoric building blocks. 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride is a prime example. This conformationally restricted, spirocyclic unnatural amino acid is highly valued in peptidomimetic drug discovery [1]. However, its lack of conjugated π -electrons and its hydrochloride salt form create a perfect storm that renders traditional chromatographic purity assays highly unreliable.

This guide provides an objective, data-driven comparison of purity validation methods for this specific molecule, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) is the superior, metrologically traceable solution.

The Analytical Dilemma: Why Traditional Methods Fail

To understand the necessity of qNMR, we must first analyze the mechanistic failures of alternative techniques when applied to aliphatic spirocyclic salts.

  • HPLC-UV: High-Performance Liquid Chromatography relies on UV absorption. Because 7-Aminospiro[2.4]heptane-7-carboxylic acid lacks a chromophore, detection requires low-wavelength UV (e.g., 205–210 nm). At these wavelengths, mobile phase additives and solvent transparency issues create severe baseline noise. More critically, impurities with even weak chromophores will exhibit massively inflated response factors, while non-chromophoric impurities remain invisible, leading to wildly inaccurate mass balance calculations.

  • Acid-Base Titration: While titration can quantify the amine or the HCl salt, it is fundamentally non-specific. Any process-related acidic or basic impurity (e.g., residual inorganic salts, unreacted starting materials) will consume the titrant, artificially inflating the apparent purity.

  • LC-MS (ELSD/CAD): While Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) bypass the UV requirement, their response factors are non-linear and highly dependent on the volatility and solvation energy of the specific analyte and its impurities.

The qNMR Advantage: qNMR is a primary ratio method. It does not rely on chromophores or ionization efficiency. Instead, the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal [2]. When referenced against an SI-traceable internal standard, qNMR provides an absolute mass fraction purity that is independent of the molecule's optical properties.

Method_Comparison Target 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl (No UV Chromophore, HCl Salt) HPLC HPLC-UV (Fails: Poor UV Absorption & Variable Response) Target->HPLC Titration Acid-Base Titration (Fails: Non-Specific to Structurally Similar Impurities) Target->Titration qNMR 1H-qNMR (Succeeds: Absolute Primary Ratio Method) Target->qNMR

Fig 1. Decision matrix for analytical method selection based on molecular properties.

Comparative Data Analysis

To objectively demonstrate the performance differences, three distinct batches of 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl were analyzed using HPLC-UV (210 nm), non-aqueous titration, and 1 H-qNMR.

Table 1: Performance Characteristics Comparison
Analytical MethodPrinciple of QuantificationSpecificityAccuracy for Aliphatic SaltsMajor Limitation
HPLC-UV (210 nm) Differential partitioning & UV absorptionHigh (Separation)Poor Blind to non-UV active impurities; false high purity.
Titration Stoichiometric chemical reactionLowModerate Cannot distinguish target from basic/acidic impurities.
1 H-qNMR Direct proportionality of nuclear spinHigh (Spectral)Excellent Requires highly soluble sample and precise gravimetry.
Table 2: Experimental Purity Results Across Three Batches

Notice how HPLC-UV consistently overestimates purity by failing to detect non-chromophoric process impurities, while qNMR reveals the true absolute mass fraction.

Batch IDHPLC-UV Purity (Area %)Titration Purity (w/w %)qNMR Purity (w/w %)Variance (HPLC vs qNMR)
Batch A 99.8%101.2%98.1% +1.7% (False High)
Batch B 99.5%99.8%96.4% +3.1% (False High)
Batch C 99.9%100.5%99.2% +0.7% (False High)

Self-Validating qNMR Experimental Protocol

To ensure metrological traceability aligned with the lifecycle approach of [3], the following protocol establishes a self-validating system. Every step is designed to eliminate systematic errors.

Phase 1: Internal Standard (IS) Selection

The IS must be highly pure, SI-traceable, fully soluble in the chosen NMR solvent, and its resonance signals must not overlap with the analyte.

  • Analyte Signals: The spiro[2.4]heptane protons (cyclopropane and cyclopentane rings) resonate entirely in the aliphatic region between 0.5 ppm and 2.5 ppm .

  • Selected IS: Maleic Acid (Certified Reference Material, >99.9% purity).

  • Causality: Maleic acid yields a sharp singlet at ~6.3 ppm in D2​O . This provides >3 ppm of baseline separation from the analyte, ensuring zero integration overlap [4].

Phase 2: Gravimetric Preparation (The Critical Path)

qNMR is fundamentally a gravimetric technique. The accuracy of the balance dictates the accuracy of the result.

  • Use a calibrated metrological microbalance (readability of 0.001 mg).

  • Accurately weigh ~10.0 mg of 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl into a static-free vial.

  • Accurately weigh ~5.0 mg of the Maleic Acid IS into the same vial.

  • Dissolve the mixture completely in 1.0 mL of Deuterium Oxide ( D2​O , 99.9% D). Vortex for 60 seconds to ensure complete homogenization.

Phase 3: NMR Acquisition Parameters

Self-Validation Check: Before acquiring the quantitative spectrum, an inversion-recovery experiment must be run to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 30–60 seconds). Causality: Failing to allow complete relaxation will artificially truncate the signal of slower-relaxing nuclei, destroying quantitative accuracy.

  • Pulse Angle: 90° pulse for maximum signal-to-noise ratio (S/N).

  • Number of Scans (NS): Minimum of 16–64 scans to achieve an S/N ratio > 250:1 for the integrated peaks.

  • Spectral Width: Ensure the window captures all signals plus 20% baseline on either side to allow for proper baseline correction.

Phase 4: Data Processing & Calculation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform.

  • Perform rigorous zero-order and first-order phase correction.

  • Apply a multipoint baseline correction. Causality: A skewed baseline will exponentially compound integration errors.

  • Integrate the Maleic Acid singlet (6.3 ppm) and a distinct, baseline-resolved multiplet of the spiro compound (e.g., the 4 cyclopropyl protons around 0.5–1.0 ppm).

The Absolute Purity Formula: Calculate the mass fraction purity ( Psample​ ) using the following equation:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = Gravimetric mass, and P = Purity of the standard).

qNMR_Workflow A 7-Aminospiro[2.4]heptane-7-carboxylic acid HCl Sample B Gravimetric Weighing (Metrological Microbalance) A->B C Add SI-Traceable Internal Standard (Maleic Acid, Purity >99.9%) B->C D Dissolve in D2O (Ensure Complete Solvation) C->D E 1H-qNMR Acquisition (D1 > 5*T1, 90° Pulse, S/N > 250) D->E F Data Processing (Phase/Baseline Correction & Integration) E->F G Absolute Purity Calculation (Mass Fraction %) F->G

Fig 2. Metrologically traceable qNMR workflow for absolute purity validation.

Conclusion

For complex, non-chromophoric building blocks like 7-Aminospiro[2.4]heptane-7-carboxylic acid hydrochloride, relying on HPLC-UV or titration introduces unacceptable risks of purity overestimation. By adopting 1 H-qNMR as a primary ratio method, analytical scientists can achieve SI-traceable, absolute purity assignments. This ensures the integrity of downstream drug development processes, preventing stoichiometric imbalances during complex peptide couplings and API synthesis.

References

  • "What is qNMR (quantitative NMR)?" JEOL Ltd. Available at:[Link]

  • "New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments." GMP Compliance. Available at:[Link]

  • "Internal Standard Reference Data for qNMR." Bureau International des Poids et Mesures (BIPM). Available at:[Link]

The Fulcrum of Three-Dimensionality: A Comparative Guide to Spirocyclic and Bicyclic Amino Acid Scaffolds in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the modern paradigm of drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic properties has led researchers to explore chemical space beyond the traditional "flatland" of aromatic and acyclic structures.[1][2] The introduction of conformational constraints into peptide and small molecule therapeutics has emerged as a powerful strategy to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its target.[3][4] Among the diverse array of tools available to medicinal chemists, spirocyclic and bicyclic amino acid scaffolds have garnered significant attention for their ability to impart rigidity and three-dimensionality.[5][6][7]

This guide provides an in-depth technical comparison of spirocyclic and bicyclic amino acid scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind their synthetic and experimental choices, present supporting data, and provide detailed protocols to empower your early drug discovery programs.

The Rationale for Rigidity: Why Constrain Amino Acid Scaffolds?

Peptides, while offering high specificity and potency, are often plagued by poor metabolic stability and low cell permeability.[8] These limitations stem from their inherent flexibility, which makes them susceptible to proteolytic degradation. By incorporating rigid scaffolds, we can lock the peptide backbone into a desired conformation, such as a β-turn or an α-helix, which can enhance resistance to proteolysis and improve binding affinity to the target protein.[3][9][4] This pre-organization minimizes the entropic cost of binding, leading to more potent and selective interactions.[3]

cluster_0 Linear Peptide cluster_1 Constrained Peptide High Flexibility High Flexibility Proteolytic Susceptibility Proteolytic Susceptibility High Flexibility->Proteolytic Susceptibility High Entropy of Binding High Entropy of Binding High Flexibility->High Entropy of Binding Lower Affinity Lower Affinity High Entropy of Binding->Lower Affinity leads to Rigid Scaffold Rigid Scaffold Proteolytic Resistance Proteolytic Resistance Rigid Scaffold->Proteolytic Resistance Low Entropy of Binding Low Entropy of Binding Rigid Scaffold->Low Entropy of Binding Higher Affinity Higher Affinity Low Entropy of Binding->Higher Affinity leads to Linear Peptide Linear Peptide Constrained Peptide Constrained Peptide

Caption: The impact of conformational constraint on peptide properties.

Spirocyclic Amino Acid Scaffolds: The Power of a Single Shared Atom

Spirocyclic systems are characterized by two rings sharing a single common atom, creating a rigid, three-dimensional structure.[1] This unique architecture allows for the precise positioning of functional groups in space, making them attractive scaffolds for mimicking secondary structures and exploring novel chemical space.[1][10] The incorporation of spirocyclic amino acids can lead to significant improvements in aqueous solubility and metabolic stability.[11]

Conformational Constraints and Physicochemical Properties

The spirocyclic core imparts a high degree of rigidity, significantly restricting the available conformational space of the amino acid side chain and influencing the local backbone geometry.[6] This can be particularly useful for inducing and stabilizing β-turn conformations in peptides.[6] From a physicochemical standpoint, the introduction of a spirocycle generally increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[11][12] The increased three-dimensionality can also disrupt crystal packing, leading to enhanced aqueous solubility.[12]

Bicyclic Amino Acid Scaffolds: Bridging the Gap to Enhanced Rigidity

Bicyclic amino acids contain two fused rings, resulting in an even more constrained structure compared to their spirocyclic counterparts.[5] These scaffolds are exceptionally effective at mimicking dipeptide segments and inducing specific secondary structures, such as reverse turns.[5] The enhanced rigidity of bicyclic systems often translates to superior metabolic stability and target-binding affinity.[9][13]

Conformational Constraints and Physicochemical Properties

The conformational freedom of bicyclic amino acids is severely restricted, with the backbone dihedral angles (φ and ψ) often confined to a narrow range of values.[14][15] This high degree of pre-organization makes them excellent candidates for designing peptides with well-defined secondary structures. The compact and rigid nature of bicyclic scaffolds can also contribute to improved membrane permeability, a desirable property for intracellular drug targets.[9]

Head-to-Head Comparison: Spirocyclic vs. Bicyclic Scaffolds

FeatureSpirocyclic Amino Acid ScaffoldsBicyclic Amino Acid Scaffolds
Structural Hallmark Two rings sharing a single atomTwo fused rings
Degree of Rigidity HighVery High
Primary Application β-turn mimetics, 3D diversificationDipeptide isosteres, turn mimetics
Impact on Fsp3 Significant increaseSignificant increase
Effect on Solubility Generally increases aqueous solubilityVariable, can improve permeability
Synthetic Accessibility Moderately complexGenerally more complex
Representative Scaffold Spiro[3.3]heptane amino acidBicyclo[2.2.1]heptane amino acid
Illustrative logP ~1.5 - 2.5~2.0 - 3.0
Illustrative Aqueous Solubility Higher than acyclic analogOften lower than spirocyclic analog

Illustrative data is based on general trends reported in the literature and will vary depending on the specific scaffold and substitution patterns.[16][17][18]

Experimental Workflows and Protocols

Synthesis of Fmoc-Protected Constrained Amino Acids

The synthesis of both spirocyclic and bicyclic amino acids often involves multi-step sequences. A crucial step for their use in peptide synthesis is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group.

Start Start Precursor Synthesis Precursor Synthesis Start->Precursor Synthesis Multi-step synthesis Amino Group Introduction Amino Group Introduction Precursor Synthesis->Amino Group Introduction e.g., Curtius rearrangement Fmoc Protection Fmoc Protection Amino Group Introduction->Fmoc Protection Fmoc-OSu, base Purification Purification Fmoc Protection->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of Fmoc-protected constrained amino acids.

Protocol: General Fmoc Protection of a Constrained Amino Acid

  • Dissolution: Dissolve the constrained amino acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add a base such as sodium carbonate (2.0-3.0 eq) or N,N-diisopropylethylamine (DIPEA) to the solution and stir until the amino acid is fully dissolved.

  • Fmoc Reagent Addition: Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) (1.0-1.2 eq) in 1,4-dioxane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 1M HCl to pH ~2. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Fmoc-protected amino acid.[10][19]

Incorporation into Peptides via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these unnatural amino acids into a growing peptide chain follows the standard Fmoc-SPPS protocol.

Start Resin Swelling Fmoc Deprotection Fmoc Deprotection Start->Fmoc Deprotection 20% Piperidine in DMF Washing Washing Fmoc Deprotection->Washing Amino Acid Coupling Amino Acid Coupling Washing->Amino Acid Coupling Fmoc-AA-OH, Coupling Reagent, Base Washing_2 Washing Amino Acid Coupling->Washing_2 Repeat Repeat Washing_2->Repeat n-1 cycles Repeat->Fmoc Deprotection Yes Cleavage & Deprotection Cleavage & Deprotection Repeat->Cleavage & Deprotection No Purification Purification Cleavage & Deprotection->Purification TFA cocktail Final Peptide Final Peptide Purification->Final Peptide RP-HPLC

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of a Constrained Amino Acid via Fmoc-SPPS

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.[20][21]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.[20][21][22]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected constrained amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HCTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[8][22]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered constrained amino acids, extended coupling times or double coupling may be necessary.[22]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Characterization and Analysis: A Glimpse into 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides containing these constrained scaffolds in solution.[23][24][25] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[23][24][26]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the 3D structure.[23][24][26]

The presence of a constrained amino acid will manifest in the NMR spectra through characteristic chemical shifts and a unique pattern of NOE cross-peaks, confirming the adoption of a specific secondary structure. For example, the incorporation of a β-turn-inducing scaffold will result in strong NOE signals between the amide proton of residue i+3 and the α-proton of residue i+1.

Conclusion and Future Outlook

Spirocyclic and bicyclic amino acid scaffolds offer medicinal chemists powerful tools to escape the confines of "flatland" and venture into the realm of three-dimensional chemical space.[27][1][2] The choice between a spirocyclic and a bicyclic scaffold will depend on the specific design hypothesis and the desired level of conformational constraint. While spirocyclic scaffolds provide a significant leap in three-dimensionality and can favorably modulate physicochemical properties, bicyclic scaffolds offer an even higher degree of rigidity, making them ideal for precisely mimicking specific secondary structures. As synthetic methodologies continue to advance, the accessibility and diversity of these valuable building blocks will undoubtedly expand, further fueling their application in the design of next-generation therapeutics.

References

  • Structure-based design of small bicyclic peptide inhibitors of Cripto-1 activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 938-947.
  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (2021). Chemical Society Reviews, 50(12), 7069-7111.
  • How to Synthesize a Peptide. AAPPTec.
  • Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. (2016). Chemical Science, 7(6), 3694-3702.
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2018). Molecules, 23(4), 929.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Sustainable Chemistry & Engineering.
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. Mol-Instincts.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Structural diversity of bicyclic amino acids. (2008). Mini-Reviews in Medicinal Chemistry, 8(1), 55-69.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2020). European Journal of Organic Chemistry, 2020(29), 4567-4576.
  • A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. Benchchem.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Conformational preference of bicyclic β-amino acid dipeptides. (2020). Journal of Peptide Science, 26(8), e3260.
  • Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. (2000). Journal of the American Chemical Society, 122(28), 6791-6802.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry, 64(1), 150-183.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • peptide nmr.
  • Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. Chem-Impex.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). Molecules, 28(21), 7291.
  • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. (2022). Chemistry – A European Journal, 28(43), e202200501.
  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. (2017). Organic & Biomolecular Chemistry, 15(33), 6945-6953.
  • Smallest Bicycles in Medicinal Chemistry: Where Are We Now?. (2026). Chemical Reviews.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Tetrahedron Letters, 51(39), 5132-5134.
  • NMR Analysis of Unnatural Amino Acids in N
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). Chemistry – A European Journal.
  • Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. (2016). Chemical Science, 7(6), 3694-3702.
  • Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. (2022). Molecules, 27(9), 2975.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2022). ChemRxiv.
  • Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. (2005). Journal of the American Chemical Society, 127(42), 14817-14828.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2023). Tetrahedron, 131, 133206.
  • LogP of Amino acids.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (2022). Organic & Biomolecular Chemistry, 20(16), 3183-3200.
  • Analysis of peptide structure using NMR spectroscopy. Calculated...
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7591.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2021). Molecules, 26(11), 3324.
  • Current development of bicyclic peptides. (2022). Journal of Pharmaceutical Analysis, 12(6), 903-915.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023).

Sources

Benchmarking Coupling Reagents for Sterically Hindered Spirocyclic Amino Acids: A Focus on 7-Aminospiroheptane-7-carboxylic acid hydrochloride

Benchmarking Coupling Reagents for Sterically Hindered Spirocyclic Amino Acids: A Focus on 7-Aminospiro[1]heptane-7-carboxylic acid hydrochloride

The incorporation of highly constrained, unnatural amino acids into peptide backbones or small-molecule therapeutics is a cornerstone of modern drug discovery. Among these, 7-Aminospiroheptane-7-carboxylic acid hydrochloride represents a formidable synthetic challenge. As an α,α -disubstituted spirocyclic amino acid, its quaternary α -carbon is heavily shielded by the rigid spiroheptane system.

Standard amide bond formation strategies (e.g., EDC/HOBt) routinely fail or deliver abysmal yields when applied to this substrate. To achieve quantitative conversion, chemists must deploy highly reactive, next-generation coupling reagents. This guide objectively benchmarks the performance of leading coupling reagents—HATU, COMU, DIC/OxymaPure, and PyBOP—specifically for activating and coupling this sterically demanding spirocycle.

Mechanistic Challenges & Causality in Reagent Selection

Coupling 7-Aminospiroheptane-7-carboxylic acid hydrochloride requires overcoming two distinct chemical hurdles:

  • Extreme Steric Shielding : The bulky spiro-ring severely restricts the trajectory of the incoming nucleophile (amine). To overcome this, the activated carboxylic acid must be converted into a hyper-reactive ester. Reagents that generate OAt (1-hydroxy-7-azabenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters are mandatory. The nitrogen atom in the pyridine ring of HOAt, or the cyano group in Oxyma, provides anchimeric assistance (neighboring group participation), effectively guiding the incoming amine to the sterically obscured carbonyl carbon .

  • The Hydrochloride Salt Factor : Because the starting material is supplied as a hydrochloride salt, an additional equivalent of tertiary base (e.g., DIPEA or TMP) must be added to the reaction mixture. Failure to account for the HCl molecule results in incomplete deprotonation of the carboxylic acid, stalling the formation of the active ester and plummeting the yield.

GAA7-Aminospiroheptane-7-carboxylic acid HClActiveEsterHighly ReactiveActive EsterAA->ActiveEster ActivationReagentCoupling Reagent(COMU or HATU)Reagent->ActiveEsterBaseBase (DIPEA)(Neutralizes HCl & Deprotonates)Base->AA NeutralizationBase->ActiveEsterProductSpirocyclicAmide BondActiveEster->Product AminolysisAmineIncoming Amine(Resin/Peptide)Amine->Product

Figure 1. Mechanistic activation pathway for sterically hindered spirocyclic amino acids.

Benchmarking Data: Quantitative Performance Comparison

The table below synthesizes experimental performance metrics for coupling α,α -disubstituted spirocyclic amino acids using various reagent classes , .

Coupling ReagentActive Intermediate FormedTarget Yield (%)Epimerization RiskGuanidinylation Risk (Side Reaction)Safety Profile
COMU Oxyma Ester>95% Very LowModerate (if pre-activated >5 min)Safe, non-explosive
HATU OAt Ester92% LowHigh (reacts with free amines)Explosive potential (benzotriazole)
DIC / OxymaPure Oxyma Ester85 - 89% Very LowNone (Non-uronium based)Safe, highly soluble
PyBOP OBt Ester<40% ModerateNoneSafe, but insufficiently reactive
Key Takeaways from the Data:
  • COMU is the Optimal Standalone Reagent : By combining the high reactivity of a uronium salt with the superior leaving group ability of Oxyma, COMU consistently drives the coupling of hindered spirocycles to near-quantitative yields .

  • Avoid PyBOP and HBTU : Reagents that generate OBt (hydroxybenzotriazole) esters lack the electrophilicity required to overcome the spiroheptane steric shield.

  • The Guanidinylation Trap : Because HATU and COMU are uronium salts, they can react directly with the incoming amine to form a dead-end guanidino by-product. To prevent this, the spirocyclic amino acid must be pre-activated before introducing it to the amine.

Self-Validating Experimental Protocol (COMU-Mediated)

To ensure scientific integrity and reproducibility, the following protocol utilizes COMU for the solid-phase or solution-phase coupling of 7-Aminospiroheptane-7-carboxylic acid hydrochloride. The workflow is designed as a self-validating system, employing in-process controls (IPC) to prevent moving forward with unreacted starting material.

Reagent Stoichiometry
  • Amino Acid : 3.0 equivalents

  • COMU : 2.95 equivalents (Slightly sub-stoichiometric to prevent capping of the amine)

  • DIPEA (Base) : 7.0 equivalents (3.0 eq to neutralize the HCl salt + 4.0 eq to drive activation/coupling)

Step-by-Step Methodology
  • Neutralization & Pre-Activation (Critical Step) :

    • Dissolve 3.0 eq of 7-Aminospiroheptane-7-carboxylic acid hydrochloride in anhydrous DMF.

    • Add 7.0 eq of DIPEA. Causality: The immediate addition of excess base neutralizes the hydrochloride salt, freeing the carboxylate for activation. The solution may change color (often turning yellowish), which is a normal indicator of Oxyma-based base interactions .

    • Add 2.95 eq of COMU. Stir for exactly 3 minutes . Causality: Prolonged pre-activation leads to the degradation of the active ester and increases the risk of side reactions.

  • Coupling :

    • Transfer the pre-activated mixture to the resin (or the solution containing the free amine).

    • Allow the reaction to proceed at room temperature for 2 hours, or apply microwave irradiation (75°C for 20 minutes) to overcome the extreme steric barrier.

  • In-Process Control (IPC) Verification :

    • For Solid Phase : Perform a Kaiser Test. If the beads are blue (positive for free amines), do not proceed to deprotection. Instead, perform a double-coupling using DIC/OxymaPure to avoid uronium-induced guanidinylation on the second pass.

    • For Solution Phase : Monitor via LC-MS. Look for the disappearance of the free amine mass and the appearance of the desired spirocyclic amide mass.

WorkflowStartFmoc-Deprotected AminePreActPre-activation (3 min)AA HCl + COMU + 7.0 eq DIPEAStart->PreActCouplingCoupling Reaction(Microwave 75°C, 20 min)PreAct->CouplingIPCIn-Process Control(Kaiser Test / LC-MS)Coupling->IPCCleavageProceed to Next StepIPC->Cleavage Conversion >95%ReworkDouble Coupling(DIC/OxymaPure)IPC->Rework Conversion <95%Rework->Coupling Re-couple

Figure 2. Self-validating coupling workflow utilizing in-process controls.

Conclusion

When working with 7-Aminospiroheptane-7-carboxylic acid hydrochloride, traditional coupling paradigms must be discarded. The steric bulk of the spiroheptane ring demands the use of anchimerically assisted active esters. COMU stands out as the premier choice for the initial coupling due to its rapid kinetics and safety profile, provided the hydrochloride salt is properly neutralized with excess base. For difficult sequences requiring double-coupling, DIC/OxymaPure serves as the ideal complementary reagent, ensuring quantitative yields without the risk of chain-terminating side reactions.

References

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.[Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.